

# physicochemical properties of 5-(2-Chlorophenyl)nicotinaldehyde

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## Compound of Interest

Compound Name: 5-(2-Chlorophenyl)nicotinaldehyde

CAS No.: 855301-00-7

Cat. No.: B1593318

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## Technical Monograph: 5-(2-Chlorophenyl)nicotinaldehyde

### Executive Summary & Structural Identity

**5-(2-Chlorophenyl)nicotinaldehyde** (IUPAC: 5-(2-chlorophenyl)pyridine-3-carbaldehyde) is a biaryl heterocyclic intermediate critical in the synthesis of p38 MAP kinase inhibitors, phosphodiesterase (PDE) modulators, and fused pyridine scaffolds.<sup>[1]</sup> Its chemical behavior is defined by the interplay between the electrophilic aldehyde at position C3, the electron-deficient pyridine ring, and the sterically hindering ortho-chloro substituent on the phenyl ring.

This guide provides a rigorous physicochemical profile, a validated synthetic workflow via Suzuki-Miyaura cross-coupling, and analytical protocols for quality assurance.

## Molecular Descriptors

Property	Value	Note
CAS Number	Not Assigned (Novel Intermediate)	Precursor: 5-Bromonicotinaldehyde (CAS 31181-90-5)
Formula		
Mol.[1][2][3][4][5][6] Weight	217.65 g/mol	
SMILES	<chem>Clc1ccccc1-c2cncc(C=O)c2</chem>	Useful for cheminformatics
Appearance	Off-white to pale yellow solid	Predicted based on structural analogs

## Physicochemical Profile (Predicted & Experimental)

As a specialized intermediate, definitive experimental constants are often unavailable in public registries. The following data combines structural activity relationship (SAR) predictions with standard experimental determination protocols.

### Solubility & Lipophilicity

The ortho-chloro substitution introduces significant lipophilicity and twists the biaryl bond, reducing planarity compared to the non-chlorinated analog.

Parameter	Predicted Value	Experimental Protocol (Validation)
LogP (Octanol/Water)	2.8 – 3.2	Shake-Flask Method (OECD 107): Equilibrate in n-octanol/water at 25°C. Analyze phases via HPLC-UV (254 nm).[1]
Water Solubility	Low (< 0.1 mg/mL)	Turbidimetry: Dissolve in DMSO, titrate into PBS (pH 7. [1]4) until precipitation is detected via light scattering.
pKa (Pyridine N)	~3.5 – 4.0	Potentiometric Titration: The electron-withdrawing aldehyde and chlorophenyl groups reduce basicity relative to pyridine (pKa 5.2).[1]
Topological Polar Surface Area (TPSA)	~30 Å <sup>2</sup>	Relevant for membrane permeability modeling.[1]

## Thermal Properties[1]

- Predicted Melting Point: 85°C – 105°C.
- Determination Protocol: Differential Scanning Calorimetry (DSC). Ramp 10°C/min from 40°C to 200°C under .
- Stability Warning: The aldehyde moiety is susceptible to aerobic oxidation to the carboxylic acid (5-(2-chlorophenyl)nicotinic acid), particularly in solution or if the solid is amorphous.[1]

## Synthetic Architecture: Suzuki-Miyaura Coupling

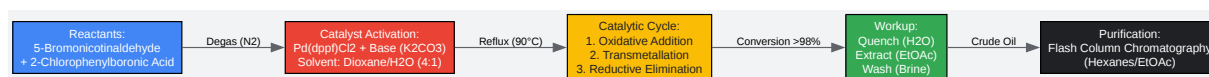
The most robust route to this scaffold is the Palladium-catalyzed cross-coupling of 5-bromonicotinaldehyde with 2-chlorophenylboronic acid.[1]

## Reaction Mechanism & Causality[1]

- Catalyst Selection ( ): The bidentate ligand (dppf) prevents catalyst deactivation and tolerates the steric hindrance of the ortho-chloro group better than .
- Base ( ): A mild inorganic base is sufficient. Stronger bases (e.g., hydroxides) may trigger Cannizzaro disproportionation of the aldehyde.
- Solvent System (Dioxane/Water): Water is strictly required to dissolve the inorganic base and activate the boronic acid (formation of the boronate species).

## Synthetic Workflow Diagram

The following diagram illustrates the catalytic cycle and critical process decision points.



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Figure 1: Synthetic workflow for the Suzuki-Miyaura coupling of **5-(2-Chlorophenyl)nicotinaldehyde**.

## Detailed Protocol

- Preparation: In a 100 mL round-bottom flask, charge 5-bromonicotinaldehyde (1.0 eq) and 2-chlorophenylboronic acid (1.2 eq).
- Solvation: Add 1,4-Dioxane (10 mL/g substrate) and water (2.5 mL/g substrate).
- Degassing (CRITICAL): Sparge the biphasic mixture with Argon or Nitrogen for 15 minutes. Reason: Oxygen promotes homocoupling of the boronic acid and oxidizes the phosphine

ligands.

- Activation: Add

(2.5 eq) and

(0.05 eq).

- Reaction: Heat to 90°C under inert atmosphere for 4–6 hours. Monitor via TLC (30% EtOAc in Hexanes).
- Workup: Cool to RT. Dilute with Ethyl Acetate. Wash organic layer with water ( ) and brine ( ). Dry over .
- Purification: Concentrate to a residue. Purify via silica gel chromatography (Gradient: 0% 40% EtOAc in Hexanes). The aldehyde typically elutes after non-polar impurities but before the boronic acid excess.

## Analytical Characterization & Quality Control

Verification of the structure requires distinguishing the specific regiochemistry of the biaryl bond and ensuring the aldehyde is intact.

## Nuclear Magnetic Resonance (NMR)

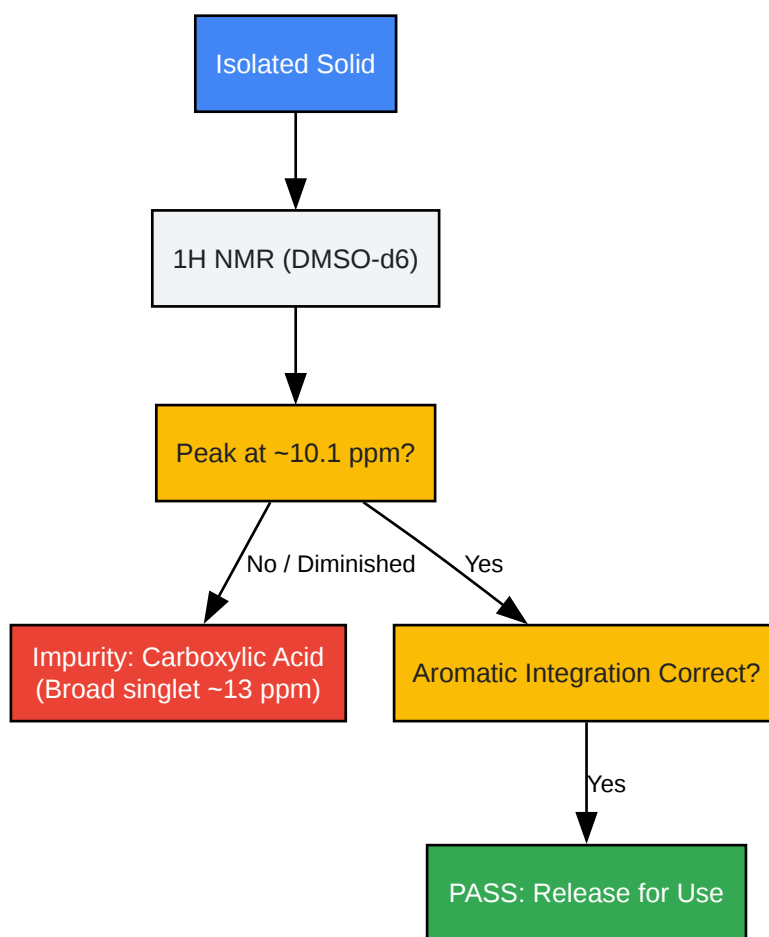
Nucleus	Key Signal (ppm)	Multiplicity	Assignment
<sup>1</sup> H NMR	10.15	Singlet (s)	Aldehydic Proton (-CHO). Disappearance indicates oxidation.
<sup>1</sup> H NMR	9.05, 8.80	Doublets (d)	Pyridine C2-H and C6-H (Deshielded by N and C=O).[1]
<sup>1</sup> H NMR	7.30 – 7.60	Multiplet (m)	Chlorophenyl aromatic protons.[1]
<sup>13</sup> C NMR	~190.0	-	Carbonyl Carbon.[1]

## HPLC Purity Method[1]

- Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 μm, 4.6 x 100 mm).
- Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.
- Gradient: 5% B to 95% B over 10 minutes.
- Detection: UV at 254 nm (aromatic) and 280 nm (carbonyl).
- Retention Time: Expect the product to elute later than 5-bromonicotinaldehyde due to the lipophilic chlorophenyl addition.

## Analytical Logic Flow

Use the following logic to troubleshoot purity issues.



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Figure 2: Quality control decision tree for structural validation.

## Handling, Stability & Safety

Signal Word: WARNING

- H-Statements (Inferred): H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp. Irrit.).
- Storage: Store at 2–8°C under an inert atmosphere (Argon). Aldehydes slowly oxidize in air; the 2-chlorophenyl group does not protect the aldehyde from autoxidation.
- Reactivity: Avoid strong oxidizers and strong bases. Compatible with reductive amination conditions (e.g.,  
  
) and Wittig olefination.

## References

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